5-(2,5-Dihydro-1H-pyrrol-1-yl)furan-2-carbaldehyde
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Overview
Description
5-(2,5-Dihydro-1H-pyrrol-1-yl)furan-2-carbaldehyde is a heterocyclic compound that features both a furan and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dihydro-1H-pyrrol-1-yl)furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with a suitable pyrrole derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Dihydro-1H-pyrrol-1-yl)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
5-(2,5-Dihydro-1H-pyrrol-1-yl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism by which 5-(2,5-Dihydro-1H-pyrrol-1-yl)furan-2-carbaldehyde exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(1-Piperidyl)furan-2-carbaldehyde: Similar in structure but with a piperidine ring instead of a pyrrole ring.
2,5-Dihydro-1H-pyrrol-1-yl)acetic acid: Contains a similar pyrrole ring but with an acetic acid moiety instead of a furan ring.
Uniqueness
5-(2,5-Dihydro-1H-pyrrol-1-yl)furan-2-carbaldehyde is unique due to its combination of furan and pyrrole rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9NO2 |
---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
5-(2,5-dihydropyrrol-1-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C9H9NO2/c11-7-8-3-4-9(12-8)10-5-1-2-6-10/h1-4,7H,5-6H2 |
InChI Key |
OLUFFHGGNFGPIC-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCN1C2=CC=C(O2)C=O |
Origin of Product |
United States |
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